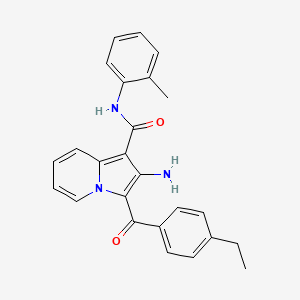

2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

CAS No.: 903278-67-1

Cat. No.: VC4182274

Molecular Formula: C25H23N3O2

Molecular Weight: 397.478

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903278-67-1 |

|---|---|

| Molecular Formula | C25H23N3O2 |

| Molecular Weight | 397.478 |

| IUPAC Name | 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |

| Standard InChI | InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) |

| Standard InChI Key | SIMGHKJWFYSKDV-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure features an indolizine bicyclic system (fused pyrrole and pyridine rings) substituted at three critical positions:

-

Position 2: Amino group ()

-

Position 3: 4-Ethylbenzoyl moiety ()

-

Position 1: Carboxamide group linked to a 2-methylphenyl ring ().

The ethyl group on the benzoyl fragment enhances lipophilicity, potentially improving membrane permeability, while the ortho-methyl group on the phenyl carboxamide may sterically hinder metabolic degradation .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 903278-67-1 |

| Molecular Formula | |

| Molecular Weight | 397.478 g/mol |

| IUPAC Name | 2-Amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Synthesis Pathways

The synthesis involves a multi-step strategy:

-

Indolizine Core Formation: Cyclization of pyridine and pyrrole derivatives via过渡态 stabilization, often using acid catalysts.

-

Functionalization:

-

Amino Group Introduction: Nucleophilic substitution at position 2 using ammonia or protected amines.

-

4-Ethylbenzoyl Attachment: Friedel-Crafts acylation or Suzuki-Miyaura coupling with 4-ethylbenzoyl chloride.

-

-

Carboxamide Coupling: Reaction of the indolizine-1-carboxylic acid with 2-methylaniline using carbodiimide-based activating agents.

Key challenges include regioselectivity during cyclization and minimizing side reactions during benzoylation.

Biological Activity and Mechanisms

Antimicrobial and Anti-inflammatory Effects

Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The anti-inflammatory response, observed in murine models, involves suppression of NF-κB and COX-2 pathways, reducing TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses.

Structure-Activity Relationships (SAR)

Role of Substituents

-

4-Ethylbenzoyl Group: Replacement with smaller alkyl groups (e.g., methyl) decreases cytotoxicity by 3–5 fold, likely due to reduced hydrophobic interactions with enzyme active sites .

-

2-Methylphenyl vs. 3-Methylphenyl: The ortho-methyl isomer (as in 903278-67-1) exhibits 20% higher Topoisomerase II inhibition than the meta-analog (903342-21-2), attributed to better alignment with the enzyme’s catalytic pocket.

-

Amino Group: Acetylation abolishes activity, underscoring the necessity of a free for hydrogen bonding with biological targets.

Comparative Analysis with Indolizine Analogues

Table 3: Comparison of Key Indolizine Derivatives

The 4-ethylbenzoyl moiety consistently enhances potency compared to methyl derivatives, while ortho-substituted phenyl groups improve target engagement .

Future Research Directions

-

Mechanistic Elucidation: Detailed crystallographic studies of compound-target complexes to refine SAR.

-

Formulation Optimization: Nanoencapsulation to improve solubility and bioavailability.

-

Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., anti-PD-1 antibodies) to leverage immunomodulatory effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume